molecular formula C40H72N2O20 B12423266 Mal-amido-PEG15-acid

Mal-amido-PEG15-acid

Cat. No.: B12423266
M. Wt: 901.0 g/mol
InChI Key: WSPAQMYURXJLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-amido-PEG15-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol (PEG) chains. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG15-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-amido-PEG15-acid has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.

    Biology: Employed in the development of targeted protein degradation therapies.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of bioconjugates and drug delivery systems

Mechanism of Action

Mal-amido-PEG15-acid functions as a linker in PROTACs, which are designed to degrade target proteins. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG15-acid is unique due to its specific structure, which allows it to form stable thioether linkages and amide bonds. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .

Properties

Molecular Formula

C40H72N2O20

Molecular Weight

901.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C40H72N2O20/c43-37(3-6-42-38(44)1-2-39(42)45)41-5-8-49-10-12-51-14-16-53-18-20-55-22-24-57-26-28-59-30-32-61-34-36-62-35-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-48-7-4-40(46)47/h1-2H,3-36H2,(H,41,43)(H,46,47)

InChI Key

WSPAQMYURXJLTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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